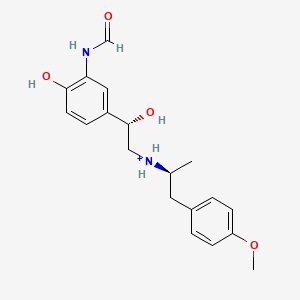

(S,S)-formoterol(1+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H25N2O4+ |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

[(2S)-2-(3-formamido-4-hydroxyphenyl)-2-hydroxyethyl]-[(2S)-1-(4-methoxyphenyl)propan-2-yl]azanium |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/p+1/t13-,19+/m0/s1 |

InChI Key |

BPZSYCZIITTYBL-ORAYPTAESA-O |

SMILES |

CC(CC1=CC=C(C=C1)OC)[NH2+]CC(C2=CC(=C(C=C2)O)NC=O)O |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)[NH2+]C[C@H](C2=CC(=C(C=C2)O)NC=O)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)[NH2+]CC(C2=CC(=C(C=C2)O)NC=O)O |

Origin of Product |

United States |

Asymmetric Synthesis and Enantioselective Preparation of S,s Formoterol 1+

Methodologies for Chiral Synthesis of the Formoterol (B127741) Core Structure

The synthesis of enantiomerically pure formoterol isomers relies heavily on the establishment of the two key chiral centers. Various methodologies have been developed to construct the formoterol core with high stereocontrol.

Diastereoselective Synthetic Approaches to Formoterol Precursors

Early approaches to obtaining single enantiomers of formoterol involved the resolution of diastereomeric mixtures. One such method utilized tartaric acid to resolve racemic formoterol, yielding the (R,R)- and (S,S)-isomers, albeit in low yields (around 5%). google.comacs.org Another strategy involved coupling racemic 4-benzyloxy-3-nitrostyrene oxide with an optically pure amine, such as (R,R)- or (S,S)-N-(1-phenylethyl)-N-(1-(p-methoxyphenyl)-2-propyl)amine. This reaction produces a mixture of diastereomeric precursors that can then be separated by techniques like semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired stereoisomer. google.comallfordrugs.comgoogle.com However, these methods are often inefficient and not practical for large-scale production. google.comallfordrugs.com

A more refined diastereoselective approach involves the use of a bi-chiral amine, such as (R)-N-benzyl-2-(4-methoxyphenyl)-1-(methylethylamine), which facilitates the separation of diastereomers by precipitation with a non-chiral acid like hydrochloric acid. google.com

Enantioselective Catalytic Reactions in Formoterol Synthesis

Enantioselective catalysis has emerged as a powerful tool for the efficient synthesis of chiral drug molecules, including formoterol. A key step in many synthetic routes is the asymmetric reduction of a prochiral ketone precursor.

One prominent example is the enantioselective reduction of 2-bromo-1-(4-benzyloxy-3-nitrophenyl)ethanone using a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst. google.comacs.org Catalysts derived from chiral amino alcohols, such as (1R, 2S)-1-amino-2-indanol, have proven highly effective in this transformation, yielding the corresponding chiral bromohydrin with high enantiomeric excess (ee). acs.orgacs.orgresearchgate.net For instance, using a catalyst generated from (1R,2S)-aminoindanol and trimethylboroxine, the desired bromohydrin can be obtained in 96-98% ee. google.com The choice of the borane source is also critical for large-scale applications, with N,N-diethylaniline-borane (DEANB) being identified as a safer and more practical alternative to borane-THF or borane-DMS complexes. acs.orgacs.org

Another catalytic approach involves the asymmetric transfer hydrogenation of ketone intermediates. For example, a Rh-catalyzed transfer hydrogenation using a polyethylene (B3416737) glycol (PEG) bound (S,S)-TsDPEN ligand and sodium formate (B1220265) as the hydrogen source has been successfully employed. nih.govmdpi.com This method allows for the synthesis of a key chiral secondary alcohol intermediate with the catalyst system being recyclable. nih.gov

Furthermore, Rh-catalyzed asymmetric hydrogenation of enamides has been explored as a route to chiral β-aryl isopropylamines, which are important precursors for formoterol. nih.gov The use of chiral ligands like TangPhos with a Rh catalyst has achieved excellent enantioselectivities (up to 99% ee) for the hydrogenation of (Z)-enamides. nih.gov

Specific Strategies for Accessing the (S,S)-Stereoisomeric Form

While the (R,R)-enantiomer is the therapeutically important one, the synthesis of the (S,S)-isomer is also of interest for pharmacological studies and as a reference standard. The strategies for accessing the (S,S)-form are often analogous to those for the (R,R)-form, employing enantiomeric starting materials or catalysts.

Chiral Pool Synthesis Routes Utilizing Naturally Occurring Chirality

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. ntnu.no While direct applications of naturally occurring chiral molecules in the total synthesis of (S,S)-formoterol are not extensively detailed in the provided context, the principle involves incorporating a pre-existing stereocenter into the final molecule. For instance, a formal synthesis of (-)-formoterol has been reported starting from a chiral (2R)-aziridine-2-carboxylate, which itself can be derived from amino acids. researchgate.netbeilstein-journals.org

Asymmetric Catalytic Routes for (S,S)-Formoterol Intermediates

The asymmetric catalytic methods described for the (R,R)-isomer can be adapted to synthesize the (S,S)-isomer by using the opposite enantiomer of the chiral catalyst or auxiliary. For example, in the oxazaborolidine-catalyzed reduction of the bromoketone precursor, using the catalyst derived from (1S, 2R)-1-amino-2-indanol would lead to the (S)-bromohydrin, a key intermediate for (S,S)-formoterol. acs.org

Similarly, the choice of the enantiomer of the chiral amine used for resolution or in diastereoselective reactions dictates the stereochemistry of the final product. For example, using (S)-mandelic acid for the resolution of the chiral amine 2-(4-methoxyphenyl)-1-methylethylamine allows for the isolation of the (S)-enantiomer, a precursor for (S,S)-formoterol. acs.org

A highly convergent synthesis of all four stereoisomers of formoterol has been achieved through enantioselective catalytic borane reductions with chiral oxazaborolidines. researchgate.net This demonstrates the versatility of this catalytic system in accessing any desired stereoisomer by selecting the appropriate catalyst enantiomer.

Kinetic and Dynamic Kinetic Resolution Techniques for Formoterol Isomers

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. princeton.edu In the context of formoterol synthesis, enzymatic kinetic resolution has been employed. For example, lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (lipase PS) have been used to resolve racemic precursors. researchgate.net CALB can catalyze the enantioselective acylation of racemic amines, preferentially reacting with the (R)-enantiomer and leaving the (S)-amine unreacted, which can then be separated. researchgate.net The addition of a non-reactive base like triethylamine (B128534) has been shown to enhance both the reaction rate and the enantioselectivity of this process. researchgate.net

Dynamic kinetic resolution (DKR) is an advancement over kinetic resolution where the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomer. princeton.eduwikipedia.org While specific applications of DKR for the direct synthesis of (S,S)-formoterol are not explicitly detailed, the principles have been applied in the synthesis of related chiral amines. wikipedia.org DKR typically involves a combination of a resolving agent (often an enzyme) and a racemization catalyst. princeton.edu

Challenges and Advancements in Achieving High Enantiomeric Purity of (S,S)-Formoterol(1+)

The quest for enantiomerically pure (S,S)-formoterol(1+) is fraught with challenges, though significant advancements have provided more efficient solutions.

Challenges:

The primary drawbacks of traditional resolution and diastereomeric separation methods are their inefficiency and difficulty in scaling up for industrial production. google.com These processes are often characterized by:

Costly and Tedious Separation: The separation of stereoisomers by fractional crystallization can require multiple, repetitive crystallizations to achieve high enantiomeric purity, which is both labor-intensive and time-consuming. google.comgoogle.com Similarly, preparative HPLC is an expensive technique not well-suited for large volume production. google.commdpi.com

Analytical Complexity: The accurate determination of enantiomeric purity requires specialized and sensitive analytical methods, such as chiral HPLC, which can be costly and complex to develop. chemrxiv.orgasianpubs.org

Advancements:

To overcome these hurdles, modern synthetic chemistry has shifted towards asymmetric synthesis, which aims to create the desired enantiomer directly, rather than separating it from a mixture.

Asymmetric Catalysis: This advanced approach uses chiral catalysts to guide a reaction towards the formation of a specific enantiomer.

Enantioselective Reduction: A key advancement is the asymmetric reduction of a prochiral ketone precursor. For example, the reduction of a formoterol-benzyl-ketone intermediate (FBK) using a borane reagent in the presence of a chiral oxazaborolidine catalyst (such as AIBMe, derived from aminoindanol) can produce the corresponding chiral alcohol (a bromohydrin intermediate) with high enantiomeric purity, ranging from 96-98%. google.comgoogle.com

Asymmetric Transfer Hydrogenation: Another powerful technique is the use of transition metal complexes with chiral ligands. Rhodium and Ruthenium catalysts, paired with ligands like chiral N-tosylethylenediamine (TsDPEN), have been successfully used for the asymmetric transfer hydrogenation of ketone intermediates, yielding the chiral alcohol precursor with high enantioselectivity. researchgate.netacs.orgmdpi.comnih.gov These catalysts can often be recycled, adding to the economic and environmental benefits. researchgate.netnih.gov

Chemoenzymatic Methods: This strategy employs enzymes as highly selective biocatalysts to perform key stereospecific transformations. researchgate.netacs.orgacs.org For intermediates in formoterol synthesis, kinetic resolution using enzymes like lipases has proven effective. In this process, an enzyme selectively modifies one enantiomer in a racemic mixture, allowing for the easy separation of the modified and unmodified forms, both in high enantiomeric purity. Transaminases have also been explored for the asymmetric synthesis of chiral amine precursors. tdx.cat

These modern approaches offer more direct, efficient, and scalable routes to enantiomerically pure compounds like (S,S)-formoterol(1+), representing a significant leap forward from the classical resolution techniques.

Data Tables

Table 1: Comparison of Synthetic Strategies for (S,S)-Formoterol(1+)

| Synthetic Strategy | Core Principle | Primary Advantage(s) | Primary Drawback(s) |

| Classical Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation and fractional crystallization. google.com | Conceptually straightforward. | Low yield, multiple steps, difficult to scale, labor-intensive. google.comgoogle.com |

| Diastereomer Separation | Chemical conversion of enantiomers into diastereomers, separation by chromatography (HPLC), and conversion to the final enantiomer. google.com | Effective for producing small quantities of high-purity material. | Low overall yield, expensive (especially HPLC), not practical for large scale. google.com |

| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively synthesize the desired enantiomer from a prochiral starting material. google.commdpi.com | High enantioselectivity, high yield, more direct route, potential for catalyst recycling. researchgate.netnih.gov | Catalyst cost can be high, requires careful optimization. |

| Chemoenzymatic Synthesis | Use of enzymes for stereospecific reactions, such as kinetic resolution of a racemic intermediate. researchgate.net | Very high enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme stability and cost can be a factor, substrate scope may be limited. |

Table 2: Examples of Enantioselective Methods in Formoterol Precursor Synthesis

| Method | Catalyst / Enzyme | Key Intermediate | Reported Purity / Enantiomeric Excess (ee) | Reference(s) |

| Asymmetric Reduction | AIBMe (oxazaborolidine catalyst) | Formoterol-benzyl-ketone (FBK) | 96-98% isomeric purity | google.comgoogle.com |

| Asymmetric Transfer Hydrogenation | Rh-catalyst with (S,S)-PEGBsDPEN ligand | 4-hydroxyl-3-nitro-acetophenone | High enantioselectivity (specific ee% not stated for this intermediate) | researchgate.netnih.gov |

| Asymmetric Transfer Hydrogenation | Ruthenium complexes with dendritic diamine-based ligands | Aromatic ketones | Up to 98.7% ee | acs.org |

Stereochemical Characterization and Purity Assessment of S,s Formoterol 1+

Advanced Chromatographic Techniques for Enantiomeric Separation and Purity Determination

Chromatographic techniques are the cornerstone for the enantioselective analysis of formoterol (B127741). These methods allow for the physical separation of the (S,S) and (R,R) enantiomers, enabling accurate quantification and purity assessment.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the enantiomeric separation of formoterol. chemrxiv.orgasianpubs.org Method development often involves screening various chiral stationary phases (CSPs) and optimizing mobile phase conditions to achieve adequate resolution between the enantiomers.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated excellent selectivity for formoterol enantiomers. asianpubs.org For instance, a Chiralpak AD-H column, which is an amylose-based CSP, has been successfully used to separate formoterol enantiomers. asianpubs.org The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 1-propanol (B7761284) or 2-propanol, along with a basic additive like diethylamine, is crucial for optimizing the separation. asianpubs.org The concentration of the alcohol modifier can significantly impact the retention factors and resolution of the enantiomers. asianpubs.org

Alternatively, a cost-effective approach involves the use of an achiral column with a chiral mobile phase additive. chemrxiv.orgchemrxiv.org A reversed-phase HPLC method has been developed using a core-shell Kinetex C8 column with a mobile phase containing a chiral selector, sulfated β-cyclodextrin. chemrxiv.org This method successfully separated the formoterol enantiomers with a resolution of 2.57 within a short run-time. chemrxiv.orgchemrxiv.org

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical procedure. chemrxiv.org Validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness. chemrxiv.orgasianpubs.org

Table 1: Example of HPLC Method Parameters for Formoterol Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) asianpubs.org |

| Mobile Phase | n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v) asianpubs.org |

| Flow Rate | 1.0 mL/min asianpubs.org |

| Detection | UV at 245 nm asianpubs.org |

| Column Temperature | 25 ºC asianpubs.org |

| Injection Volume | 20 µl asianpubs.org |

Table 2: Validation Summary for a Chiral HPLC Method

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.999 chemrxiv.org |

| LOD | 0.20 µg/mL for both enantiomers asianpubs.org |

| LOQ | 0.7 µg/mL for both enantiomers asianpubs.org |

| Precision (%RSD) | < 2% chemrxiv.org |

| Accuracy (% Recovery) | 99-101% chemrxiv.org |

| Resolution (Rs) | > 2.5 asianpubs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of formoterol enantiomers. However, due to the low volatility of formoterol, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. researchgate.net Chiral derivatization involves reacting the formoterol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov

A common derivatization technique is silylation, where the active hydrogens in the formoterol molecule are replaced with trimethylsilyl (B98337) (TMS) groups. researchgate.net For instance, N-(trimethylsilyl)imidazole can be used as the silylating agent. researchgate.net The resulting diastereomeric derivatives can be separated on a capillary column, such as a Phenomenex ZB-5 column, and detected by mass spectrometry. researchgate.net This approach allows for the determination of diastereoisomeric impurities in formoterol fumarate (B1241708). researchgate.netsapub.org

The indirect method of using chiral derivatizing agents is applicable to samples with functional groups that can be derivatized. nih.gov This method is considered simple, flexible, and economical for analyzing chiral amine drug enantiomers in biological fluids. nih.gov

Capillary Electrophoresis (CE) is a high-efficiency separation technique that has been successfully applied to the enantiomeric separation of formoterol. ncl.edu.twnih.gov The separation in CE is based on the differential migration of charged species in an electric field. To achieve enantiomeric separation, a chiral selector is added to the background electrolyte (BGE).

Various cyclodextrins and their derivatives, such as β-cyclodextrin, dimethyl-β-cyclodextrin, and hydroxypropyl-β-cyclodextrin, have been investigated as chiral selectors for formoterol enantiomers. ncl.edu.tw The resolution of the enantiomers is influenced by several factors, including the type and concentration of the chiral selector, the pH of the BGE, and the ionic strength. ncl.edu.tw For example, with formoterol, the resolution was found to reach a maximum at a sodium phosphate (B84403) concentration of 100 mM and then decline. ncl.edu.tw

CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. mdpi.com The method can be validated for parameters like selectivity, repeatability, linearity, and accuracy to ensure its suitability for quantitative analysis and purity assessment. mdpi.com

Spectroscopic Methods for Absolute and Relative Stereochemical Elucidation

While chromatographic techniques are excellent for separating and quantifying enantiomers, spectroscopic methods are indispensable for determining the absolute and relative stereochemistry of chiral molecules like (S,S)-formoterol(1+).

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. hebmu.edu.cnencyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral sample. biotools.us The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation. encyclopedia.pub

The absolute configuration of a molecule can be assigned by comparing the experimentally measured CD spectrum with the spectrum predicted by ab initio quantum chemistry calculations. biotools.usresearchgate.net By calculating the theoretical CD spectrum for a known configuration (e.g., S,S), a direct comparison with the experimental spectrum of an unknown enantiomer can confirm its absolute stereochemistry. biotools.us A good correlation between the signs and intensities of the experimental and calculated spectra provides a reliable assignment of the absolute configuration. biotools.us

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two forms of this technique. gaussian.comunibs.it VCD, which measures circular dichroism in the infrared region, is particularly useful as it provides many bands with different signs, leading to a robust comparison with calculated spectra. unibs.it The combination of ECD and VCD can provide a high level of confidence in the stereochemical assignment. jasco-global.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. In a standard achiral solvent, enantiomers are indistinguishable by NMR because they have identical magnetic environments. nih.gov However, by introducing a chiral environment, it is possible to induce diastereomeric interactions that lead to different chemical shifts for the enantiomers, allowing for their differentiation and quantification.

This can be achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govuff.br CSAs are chiral molecules that are added to the NMR solvent and form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. uff.brcore.ac.uk This results in observable differences in the chemical shifts of the enantiomers in the NMR spectrum. researchgate.net

Alternatively, CDAs react with the enantiomers to form stable diastereomeric derivatives. nih.govuff.br Since diastereomers have different physical and spectroscopic properties, their NMR spectra will be distinct, allowing for the determination of enantiomeric purity. wikipedia.org The Mosher's acid method is a classic example of using a CDA to determine the absolute configuration of chiral alcohols. uff.br

For (S,S)-formoterol(1+), these NMR techniques can be employed to confirm its stereochemical identity and to quantify the presence of the (R,R)-enantiomer as a chiral impurity. The choice between a CSA and a CDA depends on the specific functional groups present in the molecule and the desired outcome of the analysis.

X-ray Crystallographic Analysis of (S,S)-Formoterol(1+) and its Salts

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

While a specific crystal structure for a salt of (S,S)-formoterol(1+) is not readily found in the primary literature, extensive crystallographic work has been performed on its enantiomer, (R,R)-formoterol, and the racemic mixture, formoterol. For instance, the crystal structure of (-)-formoterol (+)-tartrate, which corresponds to the (R,R)-enantiomer, was determined to confirm its absolute configuration. sci-hub.st In that study, the protonated nitrogen atom of the formoterol molecule forms a salt bridge with the carboxylate of the tartaric acid. sci-hub.st

Furthermore, research into the solid-state properties of formoterol salts has revealed the existence of multiple crystalline forms, known as polymorphs and solvates. Studies on racemic formoterol fumarate have identified three anhydrate forms, a dihydrate, and several solvates (e.g., diethanolate, diisopropanolate). researchgate.net Similarly, detailed analyses of (R,R)-formoterol L-tartrate have identified at least three distinct polymorphs (A, B, and C), each with unique X-ray powder diffraction (XRPD) patterns and thermal properties as determined by Differential Scanning Calorimetry (DSC). google.com

This body of research on related formoterol isomers underscores the complexity of its solid-state chemistry. A crystallographic analysis of an (S,S)-formoterol(1+) salt would be expected to provide the definitive stereochemical assignment and reveal its unique crystal packing, hydrogen-bonding network, and potential for polymorphism. Such an analysis would be crucial for controlling the physical properties of the solid drug substance.

| Compound | Crystalline Form | Significance | Reference |

|---|---|---|---|

| (R,R)-Formoterol L-Tartrate | Polymorph A | Thermodynamically stable form. | google.com |

| (R,R)-Formoterol L-Tartrate | Polymorph B | Metastable form, convertible to Polymorph A. | google.com |

| (R,R)-Formoterol L-Tartrate | Polymorph C | Metastable form, convertible to Polymorph A. | google.com |

| (rac)-Formoterol Fumarate | Dihydrate | Commercially available hydrated form. | google.comresearchgate.net |

| (rac)-Formoterol Fumarate | Anhydrates & Solvates | Multiple forms identified, indicating complex solid-state behavior. | researchgate.net |

Molecular Pharmacology of S,s Formoterol 1+ at Adrenergic Receptors

Receptor Binding Kinetics and Thermodynamics

Quantitative Assessment of Affinity and Dissociation Rates at Beta-Adrenergic Receptor Subtypes (β1, β2, β3)

(S,S)-Formoterol, one of the four stereoisomers of formoterol (B127741), demonstrates specific binding characteristics to beta-adrenergic receptors. Its affinity, which is the strength of the binding between the ligand and the receptor, and its dissociation rate, the speed at which it detaches from the receptor, are fundamental to its pharmacological profile.

Studies utilizing radioligand binding assays have provided quantitative measurements of these interactions. For instance, research on membranes from Chinese hamster ovary (CHO) cells that express human recombinant β1- and β2-adrenoceptors has been instrumental in determining the affinity of formoterol isomers. While the (R,R)-enantiomer is the most potent, the (S,S)-isomer also binds to these receptors, albeit with different affinity values. The affinity (Ki) of the (S,S)-isomer for the β2-adrenoceptor has been reported, highlighting its interaction with this key receptor subtype involved in bronchodilation.

The duration of action of long-acting β2-agonists (LABAs) like formoterol is closely linked to their dissociation kinetics. A slow dissociation rate from the receptor contributes to a prolonged effect. It is theorized that formoterol interacts with an "exosite," a secondary binding site near the primary active site of the receptor. This interaction is thought to anchor the molecule, allowing for repeated receptor activation and contributing to its long-acting nature.

Table 1: Affinity of Formoterol Enantiomers at Beta-Adrenergic Receptors

| Isomer | Receptor Subtype | Affinity (Ki) in nM |

|---|---|---|

| (S,S)-Formoterol | β2-Adrenoceptor | 1,820 |

| (R,R)-Formoterol | β2-Adrenoceptor | 2.4 |

This interactive table presents data on the binding affinity of formoterol enantiomers to the β2-adrenergic receptor.

Thermodynamic Analysis of Ligand-Receptor Association for (S,S)-Formoterol(1+)

The thermodynamic properties of the binding of (S,S)-formoterol to adrenergic receptors reveal the fundamental forces that govern this interaction. This analysis involves examining changes in enthalpy (ΔH), which relates to the heat change during binding, and entropy (ΔS), which is a measure of the change in disorder of the system.

Molecular Mechanisms of Receptor Activation and Conformational Dynamics

Agonist-Induced Conformational Changes in Adrenergic Receptors by (S,S)-Formoterol(1+)

The binding of an agonist such as (S,S)-formoterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of conformational changes that switch the receptor from an inactive to an active state. This activation is a prerequisite for downstream cellular signaling.

A critical event in this process is the outward movement of the cytoplasmic end of transmembrane helix 6 (TM6). This movement opens a binding pocket on the intracellular side of the receptor, allowing it to engage with and activate G-proteins. The specific interactions between the functional groups of (S,S)-formoterol and the amino acid residues within the receptor's binding site are responsible for stabilizing this active conformation.

Investigation of Biased Agonism and Selective Signaling Pathway Recruitment by (S,S)-Formoterol(1+)

Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate certain signaling pathways over others that are coupled to the same receptor. The β2-adrenergic receptor classically signals through the Gs protein, leading to the production of cyclic AMP (cAMP). However, it can also signal through alternative pathways, such as those involving β-arrestins.

Different ligands can stabilize unique receptor conformations, which in turn can lead to the recruitment of different intracellular signaling partners. Research into the functional selectivity of formoterol isomers has explored their potential to act as biased agonists. The specific signaling profile of (S,S)-formoterol, in terms of its preference for Gs-mediated versus β-arrestin-mediated pathways, is a key aspect of its molecular pharmacology.

Structure-Activity Relationship (SAR) Studies for the (S,S)-Isomer of Formoterol

The structure-activity relationship (SAR) of formoterol provides insights into how its chemical structure relates to its biological activity. Formoterol possesses two chiral centers, resulting in four possible stereoisomers. The (R,R)- and (S,S)-enantiomers are of particular interest.

The stereochemistry at the benzylic carbon atom is a critical determinant of the molecule's potency at the β2-adrenoceptor. The (R,R)-enantiomer is substantially more potent than the (S,S)-enantiomer. This difference in potency is attributed to the different spatial arrangement of the substituents, which affects the quality of the interaction with the receptor's binding pocket.

Influence of Stereochemistry on Ligand Recognition and Receptor Selectivity

Formoterol possesses two chiral centers, resulting in four stereoisomers: (R,R), (S,S), (R,S), and (S,R). researchgate.netddl-conference.com The stereochemical configuration of these isomers is a critical determinant of their pharmacological activity at adrenergic receptors. The (R,R)-enantiomer is recognized as the eutomer, the isomer responsible for the potent bronchodilatory effects, while the (S,S)-enantiomer is considered the distomer, or the inactive isomer. drugbank.comresearchgate.net

The profound difference in activity between the enantiomers highlights the high degree of stereoselectivity of the β2-adrenergic receptor. Research has shown that (R,R)-formoterol has an approximately 1000-fold greater binding affinity for the human β2-adrenergic receptor than (S,S)-formoterol. nih.govdiva-portal.org This disparity in affinity is directly reflected in their ability to activate the receptor and trigger downstream signaling. The (R,R)-isomer is a potent and full agonist, whereas the (S,S)-isomer has significantly less agonist activity. sci-hub.se

This stereoselectivity is governed by the specific three-dimensional arrangement of the receptor's binding pocket, which is optimized to interact with the (R,R)-configuration. The spatial orientation of key functional groups, such as the benzylic hydroxyl group and the amine group, in (R,R)-formoterol allows for precise and high-energy interactions with complementary amino acid residues in the receptor, such as aspartic acid and serine residues. atsjournals.org In contrast, the (S,S)-formoterol(1+) isomer, with its inverted stereochemistry at both chiral centers, cannot achieve this optimal fit, leading to weaker binding and a dramatically reduced ability to induce the necessary conformational change for receptor activation. researchgate.netnih.gov

The following table summarizes the differential binding affinities of formoterol stereoisomers for the human β2-adrenergic receptor, illustrating the receptor's pronounced stereoselectivity.

Table 1: Binding Affinities of Formoterol Isomers at the Human β2-Adrenergic Receptor

| Isomer | Binding Affinity (Ki, nM) | Relative Affinity vs. (R,R)-formoterol |

|---|---|---|

| (R,R)-formoterol | 2.9 | 1 |

| (S,S)-formoterol | 3100 | ~1/1069 |

Data sourced from Handley et al. (2002). nih.govdiva-portal.org

Mapping Key Pharmacophoric Features Essential for (S,S)-Formoterol(1+) Activity

The pharmacological activity of formoterol isomers is dictated by the interaction of their key structural elements, or pharmacophore, with the β2-adrenergic receptor. For a β2-agonist, these features typically include a catechol or a functionally equivalent aromatic group, a benzylic hydroxyl group, and a protonated amine. nih.gov

Aromatic Group : The 3-formamido-4-hydroxyphenyl group of formoterol interacts with the receptor, likely through hydrogen bonding and aromatic interactions.

Benzylic Hydroxyl Group : This group is crucial for high-affinity binding, forming a hydrogen bond with serine residues (e.g., Ser204, Ser207) in the receptor's binding site. atsjournals.org The (S) configuration at this carbon in (S,S)-formoterol(1+) improperly orients this hydroxyl group, weakening this critical interaction.

Protonated Amine : The secondary amine, which is protonated at physiological pH, forms a key ionic bond with a highly conserved aspartate residue (Asp113) in transmembrane helix 3. atsjournals.orgnih.gov The stereochemistry of the adjacent chiral center in the side chain influences the precise positioning of this amine, and the (S) configuration in (S,S)-formoterol(1+) results in a suboptimal interaction.

N-substituent : The long, moderately lipophilic N-substituent is a defining feature of formoterol. This tail is believed to interact with regions of the receptor or the surrounding cell membrane, contributing to the molecule's long duration of action. ersnet.org The "plasmalemma diffusion microkinetic" theory suggests that formoterol creates a depot within the cell membrane, from which it slowly leaches out to activate the receptor. ersnet.orgatsjournals.org

While these pharmacophoric features are present in (S,S)-formoterol(1+), their incorrect spatial arrangement due to the (S,S) stereochemistry prevents effective engagement with the receptor's binding pocket. This leads to the observed low binding affinity and negligible intrinsic activity compared to the (R,R)-eutomer. nih.govsci-hub.se

Interaction with Accessory Proteins and Receptor Modulators

Effects on Receptor Heterodimerization and Oligomerization

G-protein-coupled receptors (GPCRs), including the β2-adrenergic receptor (β2AR), are known to exist and function as dimers and higher-order oligomers. researchgate.netresearchgate.net The formation of these complexes, both homodimers (e.g., β2AR-β2AR) and heterodimers (e.g., β2AR with other receptors like the somatostatin (B550006) receptor), can significantly impact receptor trafficking, signaling, and pharmacology. researchgate.netjacc.orgresearchgate.net

Ligand binding can influence the formation, stability, and conformation of these receptor oligomers. nottingham.ac.ukembopress.org Agonists and antagonists can differentially regulate the dimerization state, which in turn can modulate the signaling output. embopress.org For instance, some studies suggest that agonist binding can alter the arrangement of receptor dimers. researchgate.net

Specific research on the direct effects of (S,S)-formoterol(1+) on β2AR oligomerization is scarce. However, given that ligand-induced conformational changes are central to modulating receptor-receptor interactions, it is reasonable to infer its effects. As (S,S)-formoterol(1+) is a very weak partial agonist with low affinity, it is unlikely to induce the robust conformational changes associated with the potent (R,R)-agonist. nih.gov Therefore, its influence on the dynamics of receptor dimerization and oligomerization is expected to be minimal compared to that of (R,R)-formoterol. Studies have shown that potent agonists can alter FRET or BRET signals in systems designed to measure dimerization, an effect that would likely be absent or significantly attenuated with an inactive isomer like (S,S)-formoterol(1+). embopress.org

Allosteric Modulation of Adrenergic Receptors by (S,S)-Formoterol(1+)

Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds) to alter the receptor's affinity or efficacy for the orthosteric ligand. nih.govatsjournals.org

Some β2-agonists, including formoterol, have been suggested to exhibit properties that could be interpreted as allosteric. mdpi.com This is often attributed to the interaction of their long lipophilic side chains with regions outside the primary binding pocket, sometimes referred to as an "exosite". atsjournals.orgresearchgate.netersnet.org This interaction is thought to anchor the molecule near the receptor, contributing to a long duration of action. atsjournals.orgatsjournals.org One study proposed that formoterol binds to allosteric sites on β2-adrenergic receptors, which attenuates its intrinsic efficacy, classifying it as a partial agonist in the context of functional antagonism against muscarinic contraction. mdpi.com

However, there is no specific evidence to suggest that (S,S)-formoterol(1+) acts as an allosteric modulator. Its primary interaction, albeit weak, is with the orthosteric binding site. Given its extremely low affinity and efficacy at this site, it is highly improbable that it could effectively occupy an allosteric site to modulate the receptor's function in response to another ligand. Any potential interaction with an exosite would be overshadowed by its inability to effectively bind and activate the receptor through the primary orthosteric site.

In Vitro Pharmacological Characterization of S,s Formoterol 1+

Functional Assays for Receptor Activation and Intracellular Signal Transduction

Functional assays are crucial for understanding the cellular response to (S,S)-formoterol(1+). These assays measure downstream events following receptor binding, providing insights into its efficacy and signaling mechanisms.

Cyclic AMP (cAMP) Accumulation Assays in Cell Lines

The activation of β2-adrenergic receptors typically leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). patsnap.comtandfonline.com This increase in intracellular cAMP is a primary mechanism for smooth muscle relaxation. patsnap.comstressmarq.com Assays measuring cAMP accumulation are therefore fundamental in characterizing the activity of β2-agonists.

Studies comparing the enantiomers of formoterol (B127741) have shown that (S,S)-formoterol is significantly less potent in stimulating cAMP production compared to its (R,R)-counterpart. Research indicates that (S,S)-formoterol is approximately 1,000 times less potent than (R,R)-formoterol in this regard. nih.gov While (R,R)-formoterol is a full agonist at the β2-adrenergic receptor, (S,S)-formoterol is considered to have very low intrinsic efficacy. nih.gov The interaction of formoterol with β2-adrenergic receptors triggers the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. mdpi.com

Table 1: Comparative Potency of Formoterol Enantiomers in Functional Assays

| Compound | Potency Relative to (R,R)-Formoterol | Primary Effect |

|---|---|---|

| (R,R)-Formoterol | 1 | Relaxation of airway smooth muscle |

This table synthesizes data indicating the significantly lower potency of the (S,S)-enantiomer in functional assays like relaxation of airway smooth muscle, which is a downstream effect of cAMP accumulation. nih.gov

Intracellular Calcium Mobilization Studies

While the primary signaling pathway for β2-adrenergic receptors involves cAMP, intracellular calcium ([Ca2+]i) levels also play a critical role in smooth muscle contraction. nih.gov Studies on mouse airway smooth muscle cells have investigated the effects of formoterol enantiomers on [Ca2+]i. nih.gov

These studies revealed that (S,S)-formoterol has a distinct mechanism of action compared to (R,R)-formoterol. nih.gov While (R,R)-formoterol can reduce the frequency of Ca2+ oscillations associated with muscle contraction, (S,S)-formoterol does not affect these oscillations. nih.govnih.gov Instead, (S,S)-formoterol appears to induce a small degree of airway relaxation by decreasing the sensitivity of the contractile apparatus to calcium. nih.govnih.gov This suggests that (S,S)-formoterol can modulate smooth muscle tone through a mechanism that is at least partially independent of the canonical cAMP pathway and direct modulation of Ca2+ oscillations. nih.gov

Receptor Internalization and Downregulation Pathways in Cultured Cells

Prolonged exposure to agonists can lead to receptor desensitization, internalization (endocytosis), and downregulation, which are mechanisms that attenuate the cellular response. Studies using human small airways have shown that formoterol can induce β2-adrenoceptor tolerance. nih.govresearchgate.net

Specifically, formoterol has been observed to promote the internalization of β2-adrenergic receptors in epithelial cells of small airways. nih.gov This process involves the sequestration of receptors from the plasma membrane into intracellular vesicles. nih.gov This internalization is a key difference when compared to other long-acting β2-agonists like salmeterol (B1361061), which does not appear to enhance receptor internalization to the same extent. nih.govnih.gov This suggests that the two drugs induce β2-adrenoceptor tolerance through different mechanisms. nih.gov

Assessment of G protein-dependent versus G protein-independent Signaling Cascades

G protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor, primarily signal through heterotrimeric G proteins. embopress.orgnih.gov For the β2-adrenergic receptor, this is typically the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cAMP. tandfonline.comnih.gov This is the canonical G protein-dependent pathway.

However, evidence suggests that GPCRs can also signal through G protein-independent pathways, often involving β-arrestins. nih.govmdpi.com Upon agonist binding and receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. nih.govnih.gov While β-arrestins were initially known for their role in desensitization and receptor internalization, they can also act as scaffolds for other signaling proteins, initiating distinct downstream effects. nih.gov Some studies have shown that at high agonist concentrations, β2-adrenergic receptors can signal through a G protein-independent, Src-dependent pathway. embopress.org The specific ability of (S,S)-formoterol(1+) to engage these different pathways is an area of ongoing research to fully understand its pharmacological profile.

Cellular Models for Investigating (S,S)-Formoterol(1+) Activity

To dissect the molecular pharmacology of compounds like (S,S)-formoterol(1+), specific cellular models are employed. These models allow for the study of receptor-ligand interactions in a controlled environment.

Utilization of Recombinant Cell Lines Stably Expressing Specific Adrenergic Receptor Subtypes

A common and powerful tool in pharmacological research is the use of recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells. google.comasone-int.com These cells can be genetically engineered to stably express a specific receptor subtype, such as the β2-adrenergic receptor.

These models are advantageous because they provide a homogenous population of receptors, allowing for precise characterization of ligand binding, signal transduction, and receptor trafficking without the confounding presence of other receptor subtypes. google.com For instance, HEK293 cells have been used to compare the effects of different β-agonists on β2-adrenergic receptor endocytosis and GRK-site phosphorylation. nih.gov Such cell lines are instrumental in performing detailed mechanistic studies, including cAMP accumulation assays and receptor internalization experiments, to delineate the specific actions of (S,S)-formoterol(1+) at its target receptor. nih.govrevvity.com

Application of Primary Cell Cultures for In Vitro Efficacy and Potency Determination

Primary cell and tissue cultures serve as crucial models for determining the efficacy and potency of pharmacological agents in a physiologically relevant context. For (S,S)-formoterol(1+), these in vitro systems have been instrumental in characterizing its activity as a β2-adrenoceptor agonist.

Studies utilizing isolated human bronchial tissue have demonstrated that formoterol is a highly potent and efficacious airway smooth muscle relaxant. nih.govnih.gov In comparative studies, formoterol was found to be significantly more potent than older short-acting β2-agonists like salbutamol (B1663637) and also more potent than the long-acting β2-agonist salmeterol in relaxing preparations of human bronchus. nih.gov This high potency is a hallmark of its in vitro pharmacological profile.

Beyond its bronchodilatory effects, the efficacy of formoterol has been assessed in primary cultures of human tracheal epithelial cells. In these models, formoterol has been shown to inhibit the replication of rhinovirus, a common trigger for exacerbations of respiratory diseases. nih.gov This effect is associated with a reduction in the expression of Intercellular Adhesion Molecule-1 (ICAM-1), the receptor for the major group of rhinoviruses. nih.gov Furthermore, formoterol treatment in these primary epithelial cells leads to a decrease in virus-induced production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and IL-8. nih.gov

Precision-cut lung slices from humans, which maintain the complex microanatomy of the airways, have also been used to study the effects of formoterol. These ex vivo models have been valuable in investigating not only the primary efficacy but also the development of tolerance (desensitization) following prolonged exposure. nih.gov

The following table summarizes key findings on the in vitro potency and efficacy of formoterol from studies using primary human cells or tissues.

| Primary Culture/Tissue Model | Parameter Measured | Finding | Reference |

| Isolated Human Bronchus | Muscle Relaxation | High potency and efficacy as a bronchodilator. 2-27 times more potent than salmeterol. | nih.gov |

| Primary Human Tracheal Epithelial Cells | Rhinovirus Replication | Inhibition of viral titers and viral RNA within cells. | nih.gov |

| Primary Human Tracheal Epithelial Cells | Cytokine Production (IL-1β, IL-6, IL-8) | Reduction in virus-induced cytokine release. | nih.gov |

| Primary Human Tracheal Epithelial Cells | ICAM-1 Expression | Reduction in mRNA and protein levels. | nih.gov |

| Human Precision-Cut Lung Slices | Bronchodilation | Potent relaxation of small airways. | nih.gov |

Molecular Mechanisms of Receptor Desensitization and Resensitization Induced by (S,S)-Formoterol(1+)

Continuous or repeated exposure of G protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor, to an agonist like (S,S)-formoterol(1+) initiates a series of regulatory events to prevent overstimulation. This process, known as desensitization, involves the attenuation of the receptor's signaling capacity. nih.gov The subsequent restoration of receptor function, termed resensitization, is critical for maintaining cellular responsiveness. Formoterol is known to induce robust receptor desensitization, including receptor internalization and degradation, to a degree similar to full agonists. nih.gov The key molecular players in this intricate process are G protein-coupled receptor kinases (GRKs) and β-arrestins.

Role of G Protein-Coupled Receptor Kinases (GRKs) in Receptor Phosphorylation

The initial and pivotal step in the rapid desensitization of most GPCRs is the phosphorylation of the agonist-occupied receptor. frontiersin.org This process is carried out by a family of serine/threonine kinases known as G protein-coupled receptor kinases (GRKs). nih.gov Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, which not only allows it to activate its cognate G protein (Gs) but also exposes phosphorylation sites within its third intracellular loop and C-terminal tail, turning it into a substrate for GRKs. nih.govfrontiersin.org

Studies have indicated that formoterol is effective at stimulating this GRK-mediated phosphorylation. nih.gov The pattern of phosphorylation on the receptor, often referred to as the "phosphorylation barcode," is not random. Different GRK isoforms can phosphorylate distinct sites on the receptor, which can, in turn, dictate the specific functional outcome, such as the nature and extent of β-arrestin binding and subsequent receptor trafficking. nih.gov This phosphorylation event is crucial as it increases the receptor's affinity for β-arrestin proteins, setting the stage for the termination of G protein signaling. nih.gov

Involvement of Beta-Arrestins in Receptor Trafficking and Signaling Termination

Following GRK-mediated phosphorylation of the formoterol-bound receptor, β-arrestin proteins (β-arrestin 1 and β-arrestin 2) are recruited from the cytoplasm to the cell membrane. frontiersin.org The binding of β-arrestin to the phosphorylated receptor sterically hinders the receptor's ability to couple with and activate Gs proteins, thereby terminating the canonical G protein-dependent signaling cascade that leads to cAMP production. frontiersin.orgfrontiersin.org Formoterol has been described as a "balanced" agonist, indicating that it capably recruits both G proteins and β-arrestins. nih.gov

Structural biology has provided profound insights into this process. A cryo-electron microscopy structure of the β1-adrenergic receptor bound to formoterol and in complex with β-arrestin 1 revealed the molecular basis of this interaction. nih.govbohrium.comresearchgate.net This work showed that β-arrestin occupies the intracellular cavity of the receptor, physically displacing the G protein. nih.govbohrium.com Interestingly, these studies also found that formoterol has a lower affinity for the receptor when it is in a complex with β-arrestin compared to when it is coupled with a G protein, a finding that contributes to the understanding of biased agonism. nih.govresearchgate.net

Beyond signaling termination, β-arrestins are central to receptor trafficking. They act as multifunctional adaptor proteins that link the receptor to the endocytic machinery, primarily through components of clathrin-coated pits like clathrin and the adaptor protein-2 (AP-2). frontiersin.orgresearchgate.net This linkage facilitates the internalization of the receptor-agonist complex into endosomes. nih.gov In vitro studies using primary airway cells have shown that formoterol promotes this β-arrestin-mediated receptor internalization. nih.govnih.gov This process of endocytosis removes receptors from the cell surface, contributing significantly to the desensitized state. Once internalized, the receptor's fate is determined; it can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for lysosomal degradation (downregulation). nih.gov

The table below summarizes the dual roles of β-arrestin in response to (S,S)-formoterol(1+) stimulation.

| β-Arrestin Function | Molecular Mechanism | Consequence | Reference |

| Signaling Termination | Binds to GRK-phosphorylated receptor, sterically hindering G protein coupling. | Attenuation of Gs-mediated adenylyl cyclase activation and cAMP production. | frontiersin.orgfrontiersin.orgnih.gov |

| Receptor Trafficking | Acts as an adaptor, linking the receptor to clathrin and AP-2. | Facilitates receptor endocytosis into intracellular vesicles. | nih.govnih.govnih.gov |

Computational Chemistry and Molecular Modeling of S,s Formoterol 1+

Ligand-Receptor Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comnih.gov This method is instrumental in predicting the binding mode of ligands within the binding pockets of proteins.

Docking simulations of (S,S)-formoterol(1+) into the β2-adrenergic receptor have been performed to elucidate its binding orientation. nih.govplos.org These studies often utilize the crystal structure of the β2AR as a template. nih.gov The process involves generating multiple possible conformations of the ligand within the receptor's binding site and scoring them based on factors like binding energy. tandfonline.comnih.gov

For formoterol (B127741), docking studies have shown that the molecule, which is moderately lipophilic, accesses the active site of the β2-adrenoceptor. nih.govatsjournals.org The binding pose of formoterol has been predicted to be similar to its crystal structure when bound to the related β1-AR. nih.gov These simulations suggest that specific residues within the transmembrane domains of the receptor are critical for agonist binding. atsjournals.org While detailed public data on the specific docking scores of (S,S)-formoterol(1+) is limited, the general consensus from racemic formoterol studies is a high-affinity interaction. biorxiv.org

A study utilizing an elastic network model-guided molecular dynamics simulation protocol generated various conformers of the β2AR to dock known agonists, including formoterol. plos.org This approach identified a specific conformation of the receptor that favorably binds to formoterol, highlighting the importance of receptor flexibility in ligand binding. plos.org

Table 1: Predicted Interaction Data for Formoterol with Adrenergic Receptors

| Computational Method | Receptor | Key Interacting Residues (Predicted) | Predicted Binding Affinity/Score |

|---|---|---|---|

| Molecular Docking | β2-Adrenergic Receptor | Asp113, Ser204, Ser207 | High affinity (specific values vary by study) atsjournals.orgbiorxiv.org |

| Induced Fit Docking | β2-Adrenergic Receptor | Asp113, TM5 residues | Not explicitly stated for (S,S)-formoterol nih.gov |

This table is generated based on findings from studies on formoterol in general, with specific data for the (S,S) isomer being less commonly reported.

The stability of the ligand-receptor complex is governed by a network of interactions, including hydrogen bonds and hydrophobic contacts. For β2-agonists, interactions with key residues are crucial for activation. Site-directed mutagenesis has identified Asp113 in transmembrane domain 3 (TM3) and Ser204/207 in TM5 as critical for agonist binding and activity. atsjournals.org

Docking simulations predict that the positively charged amino group of formoterol interacts with Asp113, while its aromatic moieties engage in hydrophobic interactions with residues in TM5. nih.gov The hydroxyl groups on the formoterol molecule are also predicted to form hydrogen bonds with serine residues in the binding pocket. nih.govplos.org It is this intricate network of interactions that anchors the ligand and induces the conformational changes in the receptor necessary for signal transduction.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the investigation of its stability, flexibility, and the energetics of binding over time. researchgate.net

MD simulations of formoterol in explicit solvent systems, which mimic physiological conditions, have been used to study its conformational flexibility. nih.gov These simulations show that formoterol is a flexible molecule. researchgate.net Computer-assisted molecular modeling predicts that formoterol is approximately 13-15 Å long in its lowest energy conformations in an aqueous solution. researchgate.netresearchgate.net The stability of different conformations can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation time. mdpi.com

MD simulations of the formoterol-β2AR complex embedded in a hydrated lipid bilayer provide insights into the dynamic behavior and stability of the interaction. nih.govnih.gov These simulations can reveal how the ligand and receptor adapt to each other and the stability of the key interactions identified in docking studies. researchgate.net

Studies have shown that after initial binding, the complex undergoes conformational rearrangements to achieve a more stable state. nih.gov The stability of the complex can be evaluated by analyzing the RMSD of the protein backbone and the ligand over the course of the simulation. mdpi.complos.org For instance, a stable complex will exhibit relatively small fluctuations in RMSD after an initial equilibration period. vetmeduni.ac.at In a study on the β2AR, simulations of the receptor bound to an agonist showed greater conformational changes in TM5 compared to when it was bound to an inverse agonist, indicating the dynamic nature of agonist-induced activation. nih.gov Another MD study on the β2AR bound to formoterol suggested that the signal for β-arrestin-mediated pathways is conducted through an allosteric pathway involving TM5, TM6, and TM7. mdpi.com

Table 2: Representative Data from Molecular Dynamics Simulations of Ligand-Receptor Complexes

| Simulation System | Simulation Time | Key Stability Metric (e.g., RMSD) | Observation |

|---|---|---|---|

| Formoterol-β2AR in POPC bilayer | ~250 ns | Not explicitly stated for (S,S)-formoterol | Ligand access through the aqueous path. nih.gov |

| Agonist-bound β2AR in lipid bilayer | Multiple nanoseconds | Increased conformational changes in TM5 | Corroborates agonist-induced activation. nih.gov |

This table provides a generalized representation of MD simulation findings for β2AR agonists, as specific, detailed public data for (S,S)-formoterol(1+) is scarce.

Calculating the binding free energy provides a quantitative measure of the affinity of a ligand for its receptor. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are used for these predictions. nih.govexcli.de These calculations can help to explain the observed differences in potency between the (R,R) and (S,S) enantiomers of formoterol.

While specific binding free energy values for (S,S)-formoterol(1+) from these advanced methods are not widely published, it is expected that the calculated binding free energy for the more potent (R,R)-enantiomer would be significantly more favorable (i.e., more negative) than that for the (S,S)-enantiomer. This difference in binding energy would be the molecular basis for the observed stereoselectivity in pharmacological activity. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

The development of QSAR models for β2-adrenoceptor agonists, including analogues of formoterol, has been a focus of research to predict the activity of new compounds and to understand the structural requirements for receptor binding and activation. mdpi.comnih.gov These models are typically built using a "training set" of compounds with known activities. nih.gov For instance, a study on dual D2-receptor/β2-adrenoceptor agonists developed a QSAR model that highlighted the importance of lipophilicity and ionization in controlling the duration of action at the β2-adrenoceptor. researchgate.net The model successfully guided the design of long- and ultra-long-acting compounds by establishing design rules such as a logD(7.4) > 2 and a secondary amine pKa > 8.0. researchgate.net

Three-dimensional QSAR (3D-QSAR) approaches, like Comparative Molecular Field Analysis (CoMFA), have also been employed. These methods use steric and electrostatic fields to build the model. acs.org For example, a 3D-QSAR model was developed to predict the activities of chemicals that stimulate muscle growth via the β2-adrenoceptor. mdpi.com Such models help in understanding the spatial arrangement of functional groups that are critical for agonistic activity.

A variety of molecular descriptors are used in QSAR studies to quantify the physicochemical properties of molecules. dergipark.org.tr These descriptors can be categorized as 1D (e.g., logP, molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular volume, polar surface area). researchgate.netmdpi.com For β2-adrenergic compounds, key descriptors that often correlate with pharmacological activity include:

Lipophilicity (logP/logD): This descriptor is crucial for the duration of action of long-acting β2-agonists. researchgate.net Higher lipophilicity can lead to increased partitioning into the cell membrane, creating a depot from which the drug is slowly released to interact with the receptor. researchgate.net

Electronic Properties: Descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO energy gap, provide insights into the molecule's reactivity and ability to participate in electronic interactions. researchgate.net A smaller HOMO-LUMO gap can indicate higher reactivity. researchgate.net

Steric and Shape Descriptors: Molecular volume, surface area, and molar refractivity are important for understanding how the ligand fits into the receptor's binding pocket. dergipark.org.tr

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is critical for the specific interactions with amino acid residues in the receptor binding site. Pharmacophore models for β2-agonists consistently identify hydrogen bond acceptor and donor features as essential. mdpi.com

Topological and Connectivity Indices: These descriptors quantify the branching and connectivity of the molecule.

Electrostatic Properties: The distribution of charge within the molecule, often visualized through molecular electrostatic potential maps, is key for guiding the ligand to the binding site and for forming strong ionic interactions. nih.gov

The following table provides a summary of key molecular descriptors and their relevance to the pharmacological activity of β2-agonists like (S,S)-formoterol(1+).

| Descriptor Category | Specific Descriptor | Relevance to Pharmacological Activity |

| Hydrophobicity | logP, logD(7.4) | Influences membrane partitioning and duration of action. researchgate.net |

| Electronic | HOMO/LUMO energy, Ionization Potential | Relates to molecular reactivity and interaction capabilities. researchgate.netmdpi.com |

| Steric/Size | Molecular Weight, Molecular Volume | Affects fit within the receptor binding pocket. nih.govdergipark.org.tr |

| Hydrogen Bonding | H-bond donors/acceptors, TPSA | Crucial for specific interactions with receptor residues. nih.govmdpi.com |

| Electrostatic | Dipole Moment, Electrostatic Potential | Guides ligand-receptor recognition and binding. dergipark.org.trnih.gov |

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a more fundamental approach to understanding the behavior of molecules by solving the Schrödinger equation. These methods provide detailed information about electronic structure and energies.

QM methods are used to analyze the electronic structure of formoterol, revealing the distribution of electrons and identifying regions that are electron-rich or electron-poor. This is often visualized using a molecular electrostatic potential (MEP) map. nih.gov The MEP map highlights areas of negative potential (red), which are susceptible to electrophilic attack and are important for interactions with positive regions of the receptor, and areas of positive potential (blue), which indicate electron-deficient regions. researchgate.net

For β2-agonists like formoterol, key features revealed by MEP studies include:

A negative potential region near the meta-position of the aromatic ring. nih.gov

A positive potential zone around the protonated nitrogen atom, which is crucial for the ionic interaction with the highly conserved Asp113 residue in the β2-adrenoceptor. mdpi.com

The electrostatic potential around the para-substituent, which can influence selectivity between β1 and β2 receptors. nih.gov

Studies have used density functional theory (DFT) with basis sets like B3LYP/6-311G(d,p) to calculate the electronic and geometric properties of formoterol configurations. researchgate.net These calculations can determine the HOMO-LUMO energy gap, which is an indicator of molecular stability and reactivity. researchgate.net

Formoterol has two chiral centers, leading to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). google.comgoogle.com The (R,R)-enantiomer is the most potent β2-agonist, being approximately 1000 times more potent than the (S,S)-enantiomer. google.comgoogle.com The (S,S)-isomer is often considered inactive or significantly less active. drugbank.comnih.gov

QM calculations can be used to compare the relative energies and stabilities of these different stereoisomers and their various conformations. While the ground state energies of enantiomers like (R,R)- and (S,S)-formoterol are identical, their interaction with a chiral environment, such as a receptor binding site, leads to different energy complexes, explaining the observed differences in pharmacological activity.

Conformational analysis, often performed using QM methods, explores the different spatial arrangements of the molecule due to rotation around single bonds. nih.gov Formoterol is a flexible molecule, and identifying its low-energy conformations is essential for understanding how it fits into the receptor's binding site. researchgate.net Quantum chemical calculations have been used to explore the conformational properties, revealing that hydrogen bonds can stabilize different conformers. researchgate.net The energy difference between various conformers can be significant, and only a specific set of low-energy conformers is likely to be biologically active. researchgate.net

The following table summarizes the relative potencies of formoterol isomers based on in vitro studies.

| Stereoisomer | Relative Potency | Receptor Affinity (Kd, nM) |

| (R,R)-formoterol | Most Potent (~1000x > (S,S)) | 2.9 nih.gov |

| (S,S)-formoterol | Least Potent | 3100 nih.gov |

| (R,S)-formoterol | Intermediate | - |

| (S,R)-formoterol | Intermediate | - |

Potency order: (R,R) >> (R,S) ≈ (S,R) > (S,S) google.comgoogle.com

In Vitro Biotransformation and Enzymatic Metabolism of S,s Formoterol 1+

Identification of Metabolic Pathways in Hepatic and Extrahepatic Enzyme Systems

In vitro studies utilizing human liver microsomes and hepatocytes have been instrumental in delineating the metabolic fate of (S,S)-formoterol(1+). nih.govfda.gov The primary routes of metabolism involve both Phase I and Phase II reactions. drugbank.com While the liver is the main site of metabolism, some metabolic activity, particularly sulfation, has been observed in extrahepatic tissues like the lungs. tandfonline.comnih.govdoi.org

The major Phase I metabolic pathway for formoterol (B127741) is O-demethylation. service.gov.ukdrugbank.com This reaction is followed by conjugation, typically glucuronidation, at the phenolic 2'-hydroxyl group. service.gov.uk In vitro studies have identified several cytochrome P450 (CYP) isoenzymes responsible for this O-demethylation process. drugbank.com While N-dealkylation and aromatic hydroxylation are potential metabolic pathways for similar compounds, O-demethylation is the most prominently reported Phase I reaction for formoterol. Deformylation followed by sulfate (B86663) conjugation has been noted as a minor pathway. fda.gov

Phase II reactions are the predominant metabolic pathways for formoterol. drugbank.com Direct glucuronidation of the phenolic hydroxyl group of the parent drug is the most significant metabolic route. drugbank.com This process converts the lipophilic formoterol into a more water-soluble metabolite, facilitating its excretion. drugbank.com

In addition to glucuronidation, sulfation also occurs, though it is considered a minor pathway. drugbank.comfda.gov Studies using human liver phenolsulfotransferase (PST) have demonstrated the potential for sulfation of formoterol enantiomers. nih.gov Some evidence also suggests that formoterol can be sulfated to a minor extent in the lungs. tandfonline.comdoi.org

Enzyme Specificity and Stereoselective Metabolism of (S,S)-Formoterol(1+)

The metabolism of formoterol is characterized by its stereoselectivity, with different enzymes showing preferences for one enantiomer over the other.

In vitro studies have implicated several CYP450 isoenzymes in the O-demethylation of formoterol. drugbank.com The specific isoforms involved include CYP2D6, CYP2C19, CYP2C9, and CYP2A6. wikipedia.orgdrugbank.com The involvement of multiple CYP isoforms suggests a low potential for metabolic drug-drug interactions. fda.gov Studies co-expressing organic cation transporter 1 (OCT1) and CYP2D6 have shown a preference of both for the (R,R)-enantiomer over the (S,S)-enantiomer. acs.org

Glucuronidation of formoterol is a stereoselective process. In vitro studies with human liver microsomes have shown that the glucuronidation of (S,S)-formoterol occurs more than two times faster than that of (R,R)-formoterol. nih.govcapes.gov.brnih.gov This stereoselectivity is mainly attributed to a difference in the maximum reaction velocity (Vmax) rather than the Michaelis-Menten constant (Km). nih.gov Several UDP-glucuronosyltransferase (UGT) isoenzymes are involved in this process, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15. drugbank.com

Metabolic radiolabeling experiments with crude human liver phenolsulfotransferase (PST) have also demonstrated stereoselectivity in the sulfation of formoterol. The Vmax/Km value for (S,S)-formoterol was found to be significantly higher than that for (R,R)-formoterol, indicating a more efficient sulfation of the (S,S)-enantiomer. nih.gov While sulfation is a minor pathway, SULT activity in the lungs may be higher than UGT activity and contribute to local metabolism. tandfonline.comtandfonline.com

| Enantiomer | Parameter | Value (Incubation with Single Enantiomers) | Value (Incubation with rac-formoterol) |

|---|---|---|---|

| (R,R)-formoterol | Km (μM) | 827.6 | 357.2 |

| Vmax (pmol/min/mg) | 2625 | 1435 | |

| (S,S)-formoterol(1+) | Km (μM) | 840.4 | 312.1 |

| Vmax (pmol/min/mg) | 4304 | 2086 |

Characterization and Structural Elucidation of In Vitro Metabolites of (S,S)-Formoterol(1+)

The primary metabolites of formoterol identified in vitro are direct glucuronide conjugates and O-demethylated metabolites that are subsequently glucuronidated. service.gov.ukdrugbank.com The most prominent metabolite is the phenolic O-glucuronide of formoterol. fda.gov Another major metabolite is the 2'-O-glucuronide of O-demethyl formoterol. fda.gov

In vitro studies using human lung parenchymal cells have detected the formation of formoterol sulfate and low levels of formoterol glucuronide in some donors. nih.govdoi.org Structural elucidation of these metabolites confirms the metabolic pathways of direct conjugation and O-demethylation followed by conjugation.

| Metabolite | Metabolic Pathway | Enzyme(s) Involved |

|---|---|---|

| Phenolic O-glucuronide of formoterol | Direct Glucuronidation (Phase II) | UGTs (UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15) drugbank.com |

| 2'-O-glucuronide of O-demethyl formoterol | O-demethylation (Phase I) followed by Glucuronidation (Phase II) | CYPs (CYP2D6, CYP2C19, CYP2C9, CYP2A6) and UGTs drugbank.com |

| Formoterol sulfate | Direct Sulfation (Phase II) | SULTs nih.gov |

| Deformylated formoterol sulfate | Deformylation followed by Sulfation (Phase II) | Not fully characterized fda.gov |

Application of High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HR-MS), frequently coupled with liquid chromatography (LC) techniques like UHPLC-MS/MS, is a cornerstone for the identification and quantification of drug metabolites. unil.chmdpi.com This technology allows for the detection of metabolites in complex biological matrices, such as urine and serum, with high sensitivity and specificity. mdpi.comdntb.gov.ua

For formoterol, LC-MS/MS methods are employed to analyze biological samples from excretion studies. These analyses have confirmed that (S,S)-formoterol is primarily excreted as the unchanged drug and its O-demethylated metabolite. researchgate.net The high mass accuracy of HR-MS enables the determination of the elemental composition of metabolites, while tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns. unil.chresearchgate.net

In doping control analysis, which requires highly sensitive detection, UHPLC-tandem mass spectrometry is the standard for quantifying formoterol and its metabolites. mdpi.comdntb.gov.ua These methods can achieve limits of quantification in the low pg/mL range, which is necessary to measure the therapeutically relevant concentrations in biological fluids. mdpi.com The application of HR-MS facilitates not only targeted quantification but also allows for retrospective data mining to identify previously unknown metabolites. unil.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules, including drug metabolites. rsc.org While mass spectrometry provides information on mass and fragmentation, NMR gives definitive insights into the precise connectivity of atoms and the stereochemistry of a molecule. rsc.orgbeilstein-journals.org

In the context of formoterol metabolism, NMR would be the definitive method to confirm the exact structure of metabolites, such as the position of glucuronide or sulfate conjugation on the (S,S)-formoterol molecule. However, the application of NMR for metabolite identification is often limited by the need for relatively large quantities of the isolated, purified metabolite, which can be challenging to obtain from in vitro or in vivo samples. The literature on formoterol metabolism extensively details the use of mass spectrometry, but specific NMR structural data for the isolated metabolites of (S,S)-formoterol is not as commonly reported. mdpi.comresearchgate.net Nevertheless, NMR is crucial for the characterization of synthesized reference standards of metabolites, which are then used to confirm the identity of metabolites detected by MS in biological samples. dntb.gov.ua

Assessment of Metabolic Stability of (S,S)-Formoterol(1+) in Subcellular Fractions (e.g., Microsomes, Cytosol) and Isolated Hepatocyte Systems

The metabolic stability of a drug candidate is a key parameter evaluated during drug development, often using in vitro systems like liver microsomes, S9 fractions, and hepatocytes. xenotech.comsolvobiotech.com These assays measure the rate at which a compound is metabolized, providing data to predict its in vivo clearance and half-life. xenotech.com

For (S,S)-formoterol, in vitro studies have demonstrated significant stereoselectivity in its metabolism. The primary pathway, glucuronidation, occurs at a faster rate for the (S,S)-enantiomer compared to the (R,R)-enantiomer in human liver microsomes. nih.govresearchgate.netnih.gov

Glucuronidation in Human Liver Microsomes (HLM): Studies using HLM have characterized the enzyme kinetics of formoterol glucuronidation. The formation of (S,S)-formoterol glucuronide follows Michaelis-Menten kinetics. nih.govnih.gov Research shows that the maximal velocity (Vmax) of glucuronidation is significantly higher for (S,S)-formoterol than for (R,R)-formoterol, indicating a more efficient metabolic process for the (S,S)-enantiomer. nih.govresearchgate.net For instance, one study reported that glucuronidation was more than twice as fast for (S,S)-formoterol. nih.govnih.gov

The following table summarizes the kinetic parameters for the glucuronidation of formoterol enantiomers from incubations with human liver microsomes.

O-Demethylation and Other Pathways: The second major metabolic pathway is O-demethylation, which is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP2D6, CYP2C19, and CYP2C9. service.gov.uk Kinetic studies in human liver microsomes showed that this reaction follows Michaelis-Menten kinetics. fda.gov Another minor pathway involves sulfation, catalyzed by phenolsulfotransferase (PST). nih.gov Metabolic radiolabeling experiments with crude human liver PST indicated that the Vmax/Km value for (S,S)-formoterol was significantly higher than for (R,R)-formoterol, suggesting that sulfation also preferentially occurs for the (S,S)-enantiomer. nih.gov

Metabolism in Hepatocytes: Studies using rat and human hepatocyte suspensions have also been conducted to explore the in vitro metabolism of both (R,R)- and (S,S)-formoterol. fda.gov These systems, which contain a fuller complement of metabolic enzymes and cofactors than microsomes, provide a more comprehensive picture of metabolic stability and pathways. fda.govsolvobiotech.com In vitro studies with hepatocytes of rat, guinea pig, marmoset, and dog led to the isolation and structure elucidation of metabolites. sandoz.com

Chiral Recognition Mechanisms of S,s Formoterol 1+

Molecular Basis of Enantioselective Binding to Adrenergic Receptors